molecular formula C22H15ClN2O4S B4914642 3-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}PHENYL THIOPHENE-2-CARBOXYLATE

3-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}PHENYL THIOPHENE-2-CARBOXYLATE

Cat. No.: B4914642
M. Wt: 438.9 g/mol
InChI Key: VSDOZRVVYWGAPM-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}PHENYL THIOPHENE-2-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolidinylidene moiety linked to a thiophene carboxylate group. The presence of chlorine and methyl substituents further adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}PHENYL THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolidinylidene intermediate, which is then coupled with a thiophene carboxylate derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction. The final product is usually purified through recrystallization or column chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The scalability of the synthesis process is crucial for industrial applications, and methods such as microwave-assisted synthesis or high-throughput screening may be employed to enhance reaction rates and product formation.

Chemical Reactions Analysis

Types of Reactions

3-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}PHENYL THIOPHENE-2-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}PHENYL THIOPHENE-2-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}PHENYL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}PHENYL THIOPHENE-2-CARBOXYLATE stands out due to its unique combination of a pyrazolidinylidene moiety and a thiophene carboxylate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-[(Z)-[1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4S/c1-13-7-8-15(12-18(13)23)25-21(27)17(20(26)24-25)11-14-4-2-5-16(10-14)29-22(28)19-6-3-9-30-19/h2-12H,1H3,(H,24,26)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDOZRVVYWGAPM-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OC(=O)C4=CC=CS4)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OC(=O)C4=CC=CS4)/C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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